molecular formula C6H6INOS B13148300 N-(4-Iodothiophen-2-yl)acetamide

N-(4-Iodothiophen-2-yl)acetamide

Cat. No.: B13148300
M. Wt: 267.09 g/mol
InChI Key: IUIXCBBZHVFRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodothiophen-2-yl)acetamide is an organoiodine compound featuring an acetamide group attached to a thiophene ring substituted with iodine at the 4-position. The thiophene core contributes to its electron-rich aromatic system, while the iodine atom introduces steric bulk and moderate electron-withdrawing effects.

Properties

Molecular Formula

C6H6INOS

Molecular Weight

267.09 g/mol

IUPAC Name

N-(4-iodothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6INOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9)

InChI Key

IUIXCBBZHVFRHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CS1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodothiophen-2-yl)acetamide typically involves the iodination of thiophene followed by acetamidation. One common method is the iodination of 2-thiophenecarboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position. The resulting 4-iodo-2-thiophenecarboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with ammonia or an amine to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-Iodothiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Iodothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and thiophene ring can interact with biological targets through halogen bonding, π-π interactions, and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Iodo vs. However, nitro groups offer stronger electron-withdrawing effects, which may increase chemical reactivity in synthetic applications .
  • Thiophene vs. Phenyl : Thiophene-based acetamides exhibit greater π-electron density than phenyl analogs, influencing their binding affinity to biological targets. For example, thiophene derivatives often show enhanced interactions with enzymes or receptors requiring aromatic stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.